3-Trifluoromethylpiperazin-2-one
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Overview
Description
3-Trifluoromethylpiperazin-2-one: is a heterocyclic organic compound that features a piperazine ring substituted with a trifluoromethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ugi Reaction: The Ugi reaction is a multicomponent reaction that can be used to synthesize piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by nucleophiles such as amines to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for 3-Trifluoromethylpiperazin-2-one typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions are possible, especially when electron-withdrawing groups are present on the ring.
Common Reagents and Conditions:
Oxidation: meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: Magnesium in methanol
Substitution: Piperazine, bases like DBU
Major Products Formed:
Oxidation: Sulfoxides
Reduction: Sulfides
Substitution: Various substituted piperazines
Scientific Research Applications
Chemistry: 3-Trifluoromethylpiperazin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new pharmaceuticals due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity of the resulting compounds .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anticancer agents, antibiotics, and antibacterial agents. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs .
Industry: In the agrochemical industry, derivatives of this compound are used in the development of pesticides and herbicides. The trifluoromethyl group enhances the efficacy and environmental stability of these compounds .
Mechanism of Action
The mechanism of action of 3-Trifluoromethylpiperazin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic effects. For example, in anticancer applications, these compounds may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Piperazine: A simpler analog without the trifluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different heterocyclic core.
Piperidinones: Similar in structure but lack the trifluoromethyl group.
Uniqueness: 3-Trifluoromethylpiperazin-2-one is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design .
Properties
IUPAC Name |
3-(trifluoromethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h3,9H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZBBFNZRNMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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